molecular formula C12H12Cl2O4 B14489711 2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one CAS No. 63397-76-2

2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one

Cat. No.: B14489711
CAS No.: 63397-76-2
M. Wt: 291.12 g/mol
InChI Key: GZEHZVCLJCWGQE-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one is an organic compound known for its diverse applications in various fields. This compound is characterized by the presence of a dioxolane ring and a dichlorophenoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one typically involves the reaction of 2,4-dichlorophenol with formaldehyde and acetone under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a controlled temperature to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of automated systems and real-time monitoring ensures the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and herbicidal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one involves its interaction with specific molecular targets. For instance, in herbicidal applications, it inhibits the enzyme protoporphyrinogen oxidase, leading to the accumulation of protoporphyrin IX, a potent photosensitizer. This results in the generation of reactive oxygen species, causing lipid peroxidation and cell damage in plants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one is unique due to its dioxolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature enhances its stability and effectiveness in various applications.

Properties

CAS No.

63397-76-2

Molecular Formula

C12H12Cl2O4

Molecular Weight

291.12 g/mol

IUPAC Name

2-[(2,4-dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one

InChI

InChI=1S/C12H12Cl2O4/c1-12(2)11(15)17-10(18-12)6-16-9-4-3-7(13)5-8(9)14/h3-5,10H,6H2,1-2H3

InChI Key

GZEHZVCLJCWGQE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OC(O1)COC2=C(C=C(C=C2)Cl)Cl)C

Origin of Product

United States

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